![molecular formula C16H24O3Si B14887383 [3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887383.png)
[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propargylic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 2,5-dimethoxybenzaldehyde with propargyl alcohol in the presence of a base to form the corresponding propargylic ether. This intermediate is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargylic position, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the alkyne moiety, converting it into alkenes or alkanes under suitable conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations.
Biology: In biological research, derivatives of this compound may be used as probes or intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the production of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of [3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with various molecular targets depending on its application. In synthetic chemistry, it acts as a versatile intermediate, participating in various reactions through its reactive functional groups. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
[3-(2,5-Dimethoxy-phenyl)-2-phenyl-acrylonitrile]: Another compound with a similar aromatic structure but different functional groups.
[3-(2,5-Dimethoxy-phenyl)-propanoic acid]: A related compound with a carboxylic acid functional group.
Uniqueness: The presence of the trimethylsilyl group and the propargylic ether moiety in [3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane imparts unique reactivity and properties, making it a valuable compound in various synthetic and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H24O3Si |
|---|---|
Peso molecular |
292.44 g/mol |
Nombre IUPAC |
[4-(2,5-dimethoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24O3Si/c1-16(2,19-20(5,6)7)11-10-13-12-14(17-3)8-9-15(13)18-4/h8-9,12H,1-7H3 |
Clave InChI |
HLPFYOPCTLIXLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=C(C=CC(=C1)OC)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
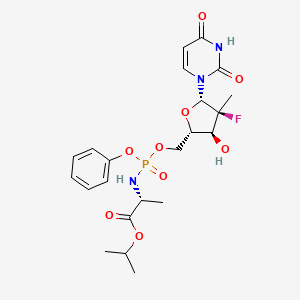
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
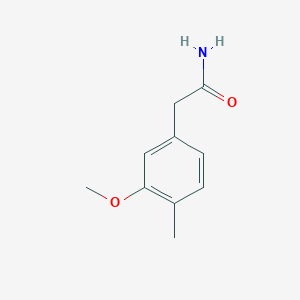
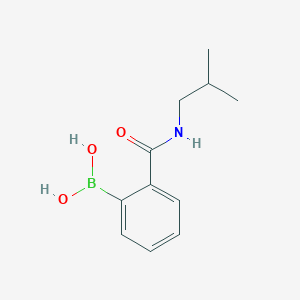
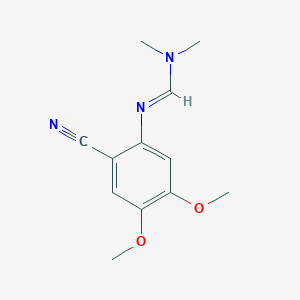

![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
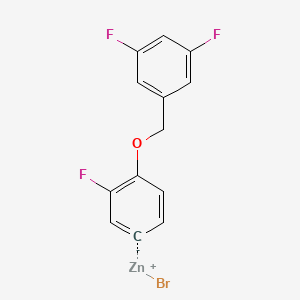

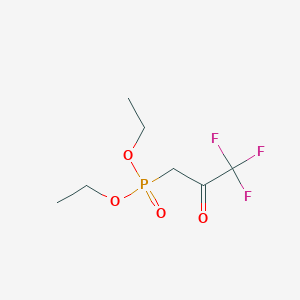
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14887366.png)
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)
